molecular formula C16H20NOCl B601821 Desmethyl Atomoxetine Hydrochloride CAS No. 881995-46-6

Desmethyl Atomoxetine Hydrochloride

カタログ番号: B601821
CAS番号: 881995-46-6
分子量: 277.79
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desmethyl Atomoxetine Hydrochloride is a metabolite of Atomoxetine Hydrochloride (brand name Strattera®), a selective norepinephrine reuptake inhibitor (NRI) approved for treating Attention-Deficit/Hyperactivity Disorder (ADHD) . Atomoxetine functions by increasing norepinephrine levels in the prefrontal cortex, improving attention and impulse control without significant effects on dopamine in reward pathways like the striatum . This compound is formed through hepatic demethylation of the parent compound, a process mediated by cytochrome P450 enzymes, particularly CYP2D6 . While Atomoxetine is primarily used therapeutically, its desmethyl derivative serves as a critical analyte in pharmacokinetic studies and drug metabolism research. Deuterated forms, such as Desmethyl Atomoxetine-d7 Hydrochloride, are employed as internal standards in mass spectrometry to enhance analytical precision .

準備方法

Synthetic Routes for Atomoxetine Hydrochloride

Scheme A: Bromination and Condensation Pathway

The bromination-condensation route begins with 3-phenyl chloropropyl amine (Formula 5), which undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C . This intermediate is condensed with o-cresol in the presence of potassium tert-butoxide, yielding Formula 7 after 12–14 hours at 110–130°C . Subsequent amination with methylamine in methanol at 65–70°C for 6–8 hours produces racemic atomoxetine free base, which is resolved using L-(+)-mandelic acid to isolate the (R)-enantiomer .

Critical to this pathway is the azeotropic removal of water during condensation, achieved via toluene reflux below 120°C, which prevents byproduct formation . Final hydrochloride salt formation involves reacting the free base with 18% HCl in isopropyl alcohol, followed by crystallization in cyclohexane to obtain 99.9% pure atomoxetine hydrochloride .

Scheme B: Mannich Reaction and Reduction Pathway

Scheme B starts with α-dimethylaminopropiophenone, synthesized via a Mannich reaction between acetophenone, dimethylamine, and formaldehyde . Reduction with diborane at −10°C yields a hydroxy intermediate (Formula 9), which is converted to a chloro derivative (Formula 10) using thionyl chloride and dry HCl gas . Condensation with o-cresol in methanol under reflux for five days forms Formula 11, which undergoes demethylation with cyanogen bromide—a step criticized for its toxicity and impracticality in industrial settings .

This route’s limitations include:

  • Diborane’s high cost ($4,200/kg) and flammability risks .

  • Cyanogen bromide’s acute toxicity (LD₅₀: 25 mg/kg in rats), requiring specialized handling .

  • Extended reaction times (up to 120 hours for demethylation), reducing throughput .

Comparative Analysis of Synthetic Methods

ParameterScheme AScheme B
Starting Material3-Phenyl chloropropyl amineα-Dimethylaminopropiophenone
Key ReagentsNBS, methylamine, mandelic acidDiborane, cyanogen bromide, thionyl chloride
Reaction Time24–36 hours120–144 hours
Yield (Overall)68–72%45–50%
Purity (HPLC)99.9%98.5–99.2%
Cost per Kilogram$1,200–$1,500$1,800–$2,200

Scheme A’s superiority in yield and cost stems from its avoidance of hazardous demethylation agents and shorter reaction cycles. However, Scheme B remains relevant for laboratories with existing diborane infrastructure .

Optimization Strategies and Process Improvements

Solvent Selection and Temperature Control

Replacing methanol with isopropyl alcohol during hydrochloride formation reduces solvent residuals to <0.1% (vs. 0.5% in methanol) . Maintaining temperatures at 0–5°C during mandelic acid salt precipitation minimizes racemization, preserving enantiomeric excess >99.5% .

Crystallization Enhancements

Co-solvent systems (e.g., ethyl acetate/n-heptane) improve crystal habit, increasing bulk density by 15–20% and enhancing filtration rates . For example, slurrying the oxalate salt in acetonitrile at 50–55°C reduces impurity levels from 1.2% to 0.2% .

Purification and Crystallization Techniques

Mandelic Acid Resolution

Racemic atomoxetine free base is resolved using L-(+)-mandelic acid in ethyl acetate/n-heptane (1:3 ratio) at 0–5°C . This step achieves 98% enantiomeric purity, which is further upgraded to >99.9% via recrystallization in isopropyl alcohol .

Hydrochloride Salt Formation

Atomoxetine free base is treated with 18% HCl in isopropyl alcohol under reflux, followed by anti-solvent crystallization with cyclohexane. This method yields needle-shaped crystals with a melting range of 178–182°C, consistent with USP specifications .

Quality Control and Analytical Characterization

HPLC Purity Profiling

Patented methods utilize a C18 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% phosphoric acid/acetonitrile (70:30). Impurities are controlled to <0.1%, with retention times of 8.2 minutes for atomoxetine and 6.7 minutes for desmethyl impurities .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.41 (d, 2H, J=8.4 Hz), δ 3.82 (m, 1H), δ 2.98 (s, 3H, N-CH₃) .

  • Melting Point : 179–181°C (uncorrected) .

化学反応の分析

Types of Reactions: Desmethyl Atomoxetine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Typically employs reducing agents like lithium aluminum hydride.

    Substitution: Often uses reagents like sodium hydroxide or potassium carbonate.

Major Products: The major oxidative metabolite formed is 4-hydroxy-atomoxetine, which is rapidly glucuronidated. This metabolite is equipotent to Atomoxetine as an inhibitor of the norepinephrine transporter .

科学的研究の応用

Attention-Deficit/Hyperactivity Disorder (ADHD)

  • Efficacy in Treatment :
    • Desmethyl Atomoxetine Hydrochloride is integral to the pharmacological management of ADHD. Clinical studies have demonstrated that Atomoxetine, and by extension its metabolite, significantly improves ADHD symptoms compared to placebo treatments. For instance, a large-scale study indicated that patients treated with Atomoxetine maintained satisfactory responses over extended periods (25 weeks) .
  • Long-Term Outcomes :
    • Research highlights that Atomoxetine treatment leads to sustained improvements in ADHD symptoms, with significant reductions in relapse rates when compared to placebo . This is particularly relevant for adult populations who may experience ADHD symptoms into adulthood.

Pharmacokinetic Studies

Studies have investigated the pharmacokinetics of this compound in various populations. One study measured plasma concentrations of Atomoxetine and its metabolites in pediatric patients, revealing a range of concentrations that inform dosing strategies .

Table 1: Clinical Efficacy Data for this compound

Study ReferencePopulationTreatment DurationResponse RateRelapse Rate
Adults25 weeks64.3%2.3%
Children24 weeks47% improvementNot specified
MixedVariousSignificant improvement across studiesLower than placebo

Case Studies

  • Case Study on Adult ADHD :
    • A randomized controlled trial involving over 900 adults demonstrated the efficacy of this compound in maintaining treatment responses over a year-long period. Patients showed significant improvements in attention and reduced impulsivity .
  • Pediatric Case Study :
    • In a cohort study involving children aged 6-12 years, treatment with Atomoxetine led to substantial improvements in attention scores as measured by standardized assessments . The study emphasized the importance of monitoring adverse effects, which were generally mild compared to stimulant medications.

作用機序

Desmethyl Atomoxetine Hydrochloride exerts its effects by inhibiting the presynaptic norepinephrine transporter, preventing the reuptake of norepinephrine throughout the brain. This inhibition increases the levels of norepinephrine and dopamine in specific brain regions such as the prefrontal cortex, which is involved in attention and memory. The compound is metabolized mainly by the cytochrome P450 2D6 enzyme .

類似化合物との比較

Structural and Pharmacological Comparison with Atomoxetine Hydrochloride

Parameter Atomoxetine Hydrochloride Desmethyl Atomoxetine Hydrochloride
Chemical Structure Contains a methyl group attached to the amine Lacks the methyl group (demethylated form)
Pharmacological Target Selective norepinephrine reuptake inhibitor Retains norepinephrine reuptake inhibition but with reduced potency
Metabolic Role Parent drug; undergoes CYP2D6 metabolism Major metabolite; used in pharmacokinetic assays
Therapeutic Use Clinically approved for ADHD No direct therapeutic application; research tool
Research Applications ADHD treatment studies Biomarker for drug adherence and metabolism

Key Distinction: The absence of the methyl group in this compound alters its pharmacokinetic profile but preserves its affinity for norepinephrine transporters, albeit with lower efficacy compared to the parent drug .

Comparison with Other Desmethylated Neuropharmacological Agents

Desmethyl metabolites are common in psychotropic drugs, often influencing activity and half-life. Examples include:

(a) Desmethyl Mirtazapine Hydrochloride

  • Parent Drug: Mirtazapine (antidepressant targeting serotonin and norepinephrine receptors).
  • Comparison : Like Desmethyl Atomoxetine, Desmethyl Mirtazapine is an active metabolite but retains antidepressant effects. However, deuterated analogs (e.g., Desmethyl Mirtazapine-d4) are used for metabolic tracking, similar to Desmethyl Atomoxetine-d7 .

(b) O-desmethyltrimebutine Hydrochloride

  • Parent Drug : Trimebutine (used for gastrointestinal disorders).
  • Comparison : Demethylation enhances spasmolytic activity, contrasting with Desmethyl Atomoxetine, which has reduced therapeutic potency compared to its parent .

Comparison with Deuterated Analogs

Deuterated compounds, such as Desmethyl Atomoxetine-d7 Hydrochloride, are pivotal in analytical chemistry:

  • Role : Acts as an internal standard in LC-MS/MS to quantify Atomoxetine and its metabolites in biological samples .
  • Advantage : Deuterium incorporation minimizes isotopic interference, improving assay accuracy without altering biological activity .

Cross-Class Comparison with Other ADHD Medications

Compound Mechanism Key Difference from Atomoxetine
Methylphenidate Dopamine-norepinephrine reuptake inhibitor Affects dopamine in reward pathways; risk of abuse
Amphetamines Monoamine releaser Higher addiction potential; broader receptor activity
Atomoxetine Selective norepinephrine inhibitor No abuse liability; delayed onset of action
Desmethyl Atomoxetine Metabolite of Atomoxetine Non-therapeutic; used in research settings

Note: Atomoxetine’s selectivity for norepinephrine makes it unique among ADHD medications, and its metabolite’s role is confined to pharmacokinetic studies .

Analytical and Research Significance

This compound is indispensable in validating analytical methods for Atomoxetine quantification. For example:

  • HPLC and Spectrophotometry : Used to measure plasma concentrations, ensuring dose optimization and compliance monitoring .
  • Stable Isotope Labeling : Deuterated forms enable precise tracking in metabolic pathways, critical for understanding interindividual variability in CYP2D6 metabolizers .

生物活性

Desmethyl atomoxetine hydrochloride, a metabolite of atomoxetine, is primarily recognized for its role in the pharmacological treatment of attention deficit hyperactivity disorder (ADHD). Understanding its biological activity is crucial for evaluating its therapeutic potential and implications for clinical practice.

PropertyValue
Molecular Formula C16_{16}H13_{13}ClN2_{2}O
Molecular Weight 284.83 g/mol
CAS Number 1189961-95-2

Desmethyl atomoxetine is characterized by a structure that allows it to interact with various neurotransmitter systems, particularly those involving norepinephrine.

Desmethyl atomoxetine acts primarily as a norepinephrine reuptake inhibitor (NRI) . This mechanism enhances norepinephrine levels in the synaptic cleft, which is believed to contribute to its therapeutic effects in ADHD. Atomoxetine itself has been shown to selectively inhibit the norepinephrine transporter (NET), leading to increased norepinephrine availability in the prefrontal cortex, a region critical for attention and executive functions .

Additional Neurotransmitter Interactions

Recent studies have indicated that desmethyl atomoxetine may also interact with other neurotransmitter systems:

  • Serotonin Transporter (SERT) : Binding studies suggest that it may also inhibit SERT, potentially influencing mood and anxiety symptoms .
  • NMDA Receptors : There is evidence suggesting that desmethyl atomoxetine may block NMDA receptors, implicating a role in modulating glutamatergic transmission, which could be relevant for ADHD and other neuropsychiatric disorders .

Pharmacokinetics

The pharmacokinetic profile of desmethyl atomoxetine is influenced by genetic polymorphisms in the cytochrome P450 enzyme system, particularly CYP2D6. Individuals classified as poor metabolizers (PMs) exhibit significantly higher plasma concentrations of atomoxetine and its metabolites compared to extensive metabolizers (EMs) due to reduced metabolic clearance .

  • Absorption : Rapidly absorbed post oral administration with peak plasma concentrations typically reached within 1-2 hours.
  • Bioavailability : Approximately 63% in EMs and up to 94% in PMs.
  • Half-life : Ranges from 3 to 5.6 hours depending on metabolic status.

Case Studies and Clinical Findings

A review of clinical data highlights the efficacy and safety profile of desmethyl atomoxetine in treating ADHD:

  • Long-term Safety Study : A study involving adults with ADHD demonstrated an acceptable safety profile over one year, with adverse effects reported at rates comparable to placebo .
  • Efficacy Trials : Patients who responded positively during initial treatment phases maintained their response with continued use of atomoxetine, indicating sustained therapeutic benefits .

Adverse Effects

The most common adverse effects associated with desmethyl atomoxetine include:

  • Dry mouth
  • Decreased appetite
  • Fatigue
  • Insomnia
  • Increased heart rate

These effects are generally mild to moderate but can vary based on individual metabolic responses .

Q & A

Basic Research Questions

Q. What analytical methods are commonly employed for quantifying Desmethyl Atomoxetine Hydrochloride in biological matrices?

Researchers primarily use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for sensitive detection in plasma and cellular samples. Deuterated internal standards (e.g., d3-atomoxetine) improve precision and accuracy . Spectrophotometric and high-performance liquid chromatography (HPLC) methods are also validated for bulk drug analysis, with mobile-phase optimization critical for resolving co-eluting impurities .

Q. How should clinical trials be designed to evaluate this compound’s efficacy in ADHD with comorbidities?

Trials often adopt randomized, double-blind, placebo-controlled designs with stratification for comorbidities (e.g., dyslexia or anxiety disorders). Endpoints include long-term functional outcomes and symptom severity scales. For example, Eli Lilly’s trials compared atomoxetine to placebo over 8–52 weeks, incorporating comorbid subgroups to assess differential responses .

Q. What are the key considerations in reverse-engineering oral formulations of this compound?

Reverse engineering involves analyzing excipient ratios (e.g., sorbitol, xylitol) and pH stabilizers (sodium dihydrogen phosphate) using techniques like mass balance and dissolution testing. A validated oral solution formulation includes 0.4% atomoxetine, 3.3% sorbitol, and 30% xylitol, with stability ensured by sodium benzoate and sucralose .

Q. How is the safety profile of this compound assessed in pediatric populations?

Pooled analyses of short-term (6–18 week) placebo-controlled trials monitor adverse events, particularly suicidal ideation (incidence ~0.4% in atomoxetine groups). Longitudinal studies track cardiovascular effects (e.g., heart rate changes) and hepatic enzyme levels, with strict adherence to FDA post-marketing surveillance guidelines .

Advanced Research Questions

Q. How can Quality-by-Design (QbD) principles optimize chromatographic methods for impurity profiling?

QbD employs Design-of-Experiments (DoE) to optimize parameters like column chemistry, mobile-phase composition, and gradient profiles. For example, Plackett-Burman designs screen critical factors, while DryLab software simulates separations, enabling resolution of up to 26 impurities in UPLC methods. Ion-pairing HPLC with robustness testing ensures reproducibility .

Q. What methodologies quantify this compound metabolites in pharmacokinetic studies?

Stable isotope-labeled analogs (e.g., deuterated atomoxetine) serve as internal standards in LC-MS/MS assays to correct for matrix effects. Pharmacokinetic parameters (AUC, Cmax) are derived using non-compartmental analysis, with population pharmacokinetic models assessing CYP2D6 polymorphism impacts on metabolite clearance .

Q. How can manufacturing compliance with international GMP standards be ensured?

Compliance requires rigorous process validation, including raw material traceability (e.g., USP/EP pharmacopeial standards) and in-process controls (e.g., impurity thresholds). Lessons from regulatory actions (e.g., NMPA’s 2024 suspension of non-compliant batches) highlight the need for QbD-driven method validation and environmental monitoring .

Q. What strategies validate stability-indicating methods for this compound under forced degradation?

Forced degradation studies expose the compound to heat, light, acid/base hydrolysis, and oxidation. Stability-indicating HPLC or UPLC methods must resolve degradation products (e.g., oxidation byproducts) from the parent compound. Accelerated stability testing at 40°C/75% RH over 6 months predicts shelf-life, with photostability assessed per ICH Q1B guidelines .

特性

IUPAC Name

3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBZNZPMFOWXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661894
Record name 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881995-46-6
Record name 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Desmethyl Atomoxetine Hydrochloride
Desmethyl Atomoxetine Hydrochloride
Desmethyl Atomoxetine Hydrochloride
Desmethyl Atomoxetine Hydrochloride
Desmethyl Atomoxetine Hydrochloride
Desmethyl Atomoxetine Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。